molecular formula C16H14ClFN4O3S B11113421 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide

Cat. No.: B11113421
M. Wt: 396.8 g/mol
InChI Key: PESWVSSXXOAXDT-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfonamide group, and a substituted benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compoundFinally, the sulfonamide group is introduced via a sulfonation reaction using a suitable sulfonating agent .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Properties

Molecular Formula

C16H14ClFN4O3S

Molecular Weight

396.8 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C16H14ClFN4O3S/c1-25-13-4-6-14(7-5-13)26(23,24)21-16-19-10-22(20-16)9-11-2-3-12(18)8-15(11)17/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

PESWVSSXXOAXDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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